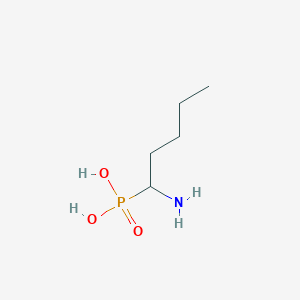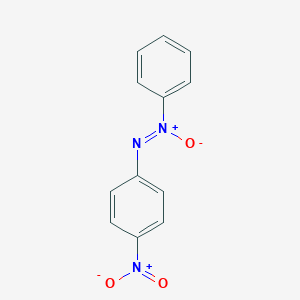
5-Chlorobenzofuran-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-chlorobenzofuran-2-carboxylic acid involves several key strategies, including the transformation of precursor aldehydes with tert-butyl hypochlorite, leading to acid chloride derivatives which are useful intermediates in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015). These synthesis pathways highlight the compound's relevance in green chemistry and its potential for creating sustainable materials.
Molecular Structure Analysis
The molecular structure of 5-chlorobenzofuran-2-carboxylic acid derivatives plays a crucial role in their chemical reactivity and physical properties. Advanced techniques such as X-ray crystallography provide insights into the arrangement of atoms within these compounds, revealing how structural features influence their behavior and interaction with other molecules. For example, the study of cocrystals of related compounds sheds light on intermolecular associations and hydrogen bonding patterns, which are essential for understanding their chemical properties (Lynch, Singh, & Parsons, 2000).
Chemical Reactions and Properties
5-Chlorobenzofuran-2-carboxylic acid and its derivatives participate in various chemical reactions, underpinning their utility in synthetic chemistry. These reactions include amide condensation, which is facilitated by specific catalysts and is essential for creating complex molecules with potential pharmaceutical applications (Maki, Ishihara, & Yamamoto, 2006). Understanding these reactions allows chemists to design and synthesize new compounds with desired properties.
Physical Properties Analysis
The physical properties of 5-chlorobenzofuran-2-carboxylic acid, such as solubility, melting point, and stability, are critical for its practical applications. These properties are influenced by its molecular structure and determine its behavior in different environments. For instance, studies on similar compounds provide insights into how structural modifications can affect these physical properties, guiding the development of materials and chemicals with specific characteristics (Hungerford et al., 2000).
Chemical Properties Analysis
The chemical properties of 5-chlorobenzofuran-2-carboxylic acid, including reactivity, acidity, and potential for forming derivatives, are essential for its applications in synthesis and material science. The compound's ability to undergo various chemical reactions makes it a versatile building block in organic synthesis, contributing to the development of new pharmaceuticals, polymers, and bio-based materials (Drault, Snoussi, Paul, Itabaiana, & Wojcieszak, 2020).
Scientific Research Applications
Production of Acid Chloride Derivatives
Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield, which are useful intermediates for the production of furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Biosynthesis of Furan-Based Carboxylic Acids
Recombinant Escherichia coli HMFOMUT can be used for the selective oxidation of biomass-derived furans into furan-based carboxylic acids, indicating potential industrial applications (Wang, Gong, & He, 2020).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
A dual-enzyme cascade system can be used for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, a process with potential applications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Chlorination of Tetrahydrofuran-2-Carboxylic Acid Esters
The photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters leads primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters, which are useful in various chemical syntheses (Zhuk et al., 1979).
Carbapenem Biosynthesis
The biosynthetic pathway of carbapenem, an antibiotic, involves the use of carboxylic acids and demonstrates the role of specific enzymes in the ring stereoinversion process from L-proline (Stapon, Li, & Townsend, 2003).
Cross-Coupling Reactions in Organic Synthesis
The carboxylic acid anion moiety can be used as a directing group in cross-coupling reactions, showing the versatility of carboxylic acids in organic synthesis (Houpis et al., 2010).
Synthesis of Furan Derivatives
Various methods for the synthesis of furan derivatives, including 5-nitrofuran-2-carboxylic acid and 5-fluorofuran-2-carboxylic acid, are explored, highlighting the importance of furan carboxylic acids in chemical synthesis (Krapivin, Badovskaya, & Kul'nevich, 1975); (Song, Lin, & Jiang, 2011).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to interact with various biological targets, leading to a wide array of biological activities
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial properties
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXAHRPACNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359089 | |
| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzofuran-2-carboxylic acid | |
CAS RN |
10242-10-1 | |
| Record name | 5-Chloro-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


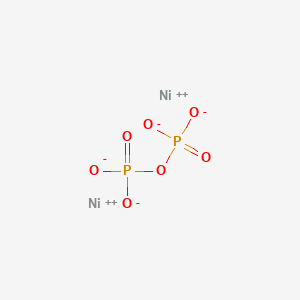
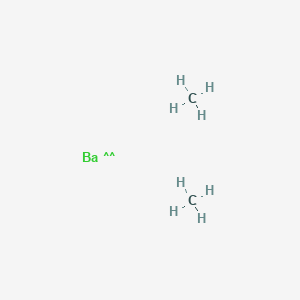
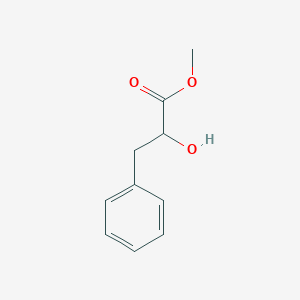
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)

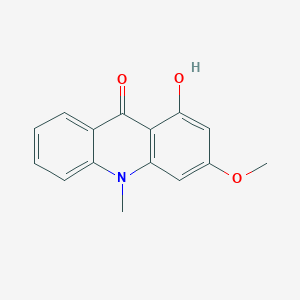



![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
